molecular formula C22H42O11 B12816018 Decyl-a-D-maltoside

Decyl-a-D-maltoside

Cat. No.: B12816018
M. Wt: 482.6 g/mol
InChI Key: WOQQAWHSKSSAGF-XLQVLROVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl-a-D-maltoside is synthesized through the glycosylation of maltose with decanol. The reaction typically involves the use of a catalyst such as an acid or enzyme to facilitate the formation of the glycosidic bond between the maltose and decanol. The reaction conditions often include moderate temperatures and neutral to slightly acidic pH levels .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Decyl-a-D-maltoside primarily undergoes reactions typical of glycosides and alcohols. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decyl-a-D-maltoside is extensively used in scientific research due to its unique properties:

Mechanism of Action

Decyl-a-D-maltoside exerts its effects by integrating into the lipid bilayer of membranes, disrupting the hydrophobic interactions that hold the membrane proteins in place. This allows the proteins to be solubilized in aqueous solutions while maintaining their native structure and function. The compound’s nonionic nature ensures minimal interference with the protein’s activity, making it ideal for biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    n-Dodecyl-β-D-maltoside (DDM): Similar in structure but with a longer hydrophobic tail, leading to larger micelles and lower critical micelle concentration (CMC).

    n-Octyl-β-D-glucopyranoside (OG): Shorter hydrophobic tail, forming smaller micelles with higher CMC.

    n-Nonyl-β-D-glucopyranoside (NG): Similar to OG but with a slightly longer hydrophobic tail

Uniqueness

Decyl-a-D-maltoside strikes a balance between micelle size and CMC, making it versatile for various applications. Its ability to form stable micelles at relatively low concentrations while maintaining protein stability sets it apart from other detergents .

Properties

Molecular Formula

C22H42O11

Molecular Weight

482.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14+,15-,16+,17+,18-,19+,20+,21-,22+/m0/s1

InChI Key

WOQQAWHSKSSAGF-XLQVLROVSA-N

Isomeric SMILES

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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